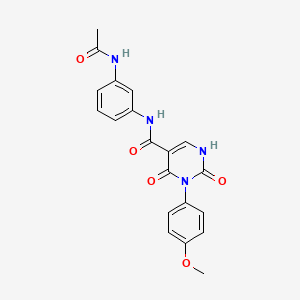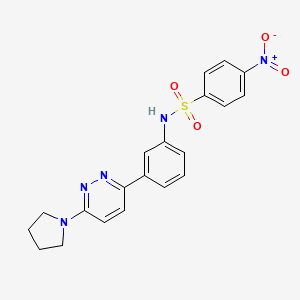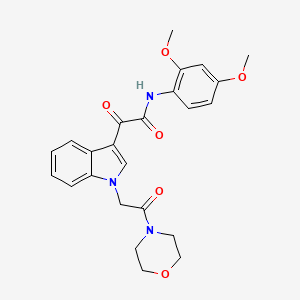![molecular formula C19H17N3O3 B2656649 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile CAS No. 320424-45-1](/img/structure/B2656649.png)
5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photochromic Reactivity and Electron Distribution
Research has highlighted the significance of electron distribution in the photochromic behavior of certain compounds, where modifications in electron-rich or electron-deficient regions can dramatically influence photochromic activity. This principle is crucial in designing photochromic dyes, indicating potential applications in smart materials and sensing technologies for compounds like 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile, given its structural elements that suggest possible electron distribution characteristics conducive to photochromic reactivity (Li et al., 2019).
Advanced Material Synthesis
The synthesis and characterization of polymers and polyimides incorporating similar tert-butyl and nitrophenyl moieties have been explored, revealing applications in the development of materials with desirable properties such as light coloration, thermal stability, and solubility in organic solvents. These studies suggest that this compound could find applications in the synthesis of advanced materials, including fluorinated polyimides and polyamides, which exhibit improved solubility, thermal stability, and mechanical properties (Yang et al., 2006).
Organic Synthesis and Catalysis
The compound's structural features, including the tert-butyl group and potential for nitro group reactivity, align with research on the development of novel synthesis methods for organic radicals and catalysts. Such compounds have applications in catalyzing various organic reactions, including the methoxycarbonylation of aryl chlorides, suggesting potential use in synthetic organic chemistry and industrial processes (Jiménez-Rodríguez et al., 2005).
Corrosion Inhibition
Compounds with similar benzene-1,3-dicarbonitrile frameworks have been studied for their corrosion inhibition properties, particularly for mild steel in acidic environments. Such research indicates potential applications in developing new corrosion inhibitors that could offer high efficiency and stability, essential for industrial applications in metal protection (Verma et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-19(2,3)16-8-14(10-20)18(15(9-16)11-21)25-12-13-4-6-17(7-5-13)22(23)24/h4-9H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKLMMAKRLHNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C#N)OCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide](/img/structure/B2656571.png)



![5-Methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-oxopyridazine-4-carboxylic acid](/img/structure/B2656577.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[4-(trifluoromethyl)phenyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2656578.png)



![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2656586.png)
![3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2656587.png)
